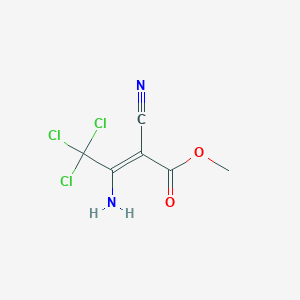
Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate is an organic compound with the molecular formula C6H5Cl3N2O2. It is known for its unique structure, which includes a nitrile group, an ester group, and three chlorine atoms attached to a but-2-enoate backbone. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of trichloroacetonitrile with methanol and methyl acetate cyanoacetate in the presence of sodium carbonate. The reaction is carried out at low temperatures (around 10°C) and then gradually heated to 95°C. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
化学反应分析
Types of Reactions
Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Potassium Acetate and Hydrazine Hydrate: Used in substitution reactions.
Sodium Borohydride: Commonly used for reduction reactions.
Acidic or Basic Conditions: Employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, amines, and carboxylic acids, depending on the specific reaction conditions .
科学研究应用
Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate involves its interaction with various molecular targets. The nitrile and ester groups can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of new compounds with potential biological activity .
相似化合物的比较
Similar Compounds
- Methyl 3-amino-4,4,4-trifluoro-2-cyanobut-2-enoate
- Methyl 3-amino-4,4,4-tribromo-2-cyanobut-2-enoate
Uniqueness
Methyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate is unique due to the presence of three chlorine atoms, which impart distinct chemical properties compared to its fluorinated or brominated analogs. These properties include higher reactivity in substitution reactions and different biological activity profiles .
属性
分子式 |
C6H5Cl3N2O2 |
|---|---|
分子量 |
243.5 g/mol |
IUPAC 名称 |
methyl (Z)-3-amino-4,4,4-trichloro-2-cyanobut-2-enoate |
InChI |
InChI=1S/C6H5Cl3N2O2/c1-13-5(12)3(2-10)4(11)6(7,8)9/h11H2,1H3/b4-3- |
InChI 键 |
HTKQPJJUFCSKJD-ARJAWSKDSA-N |
手性 SMILES |
COC(=O)/C(=C(/C(Cl)(Cl)Cl)\N)/C#N |
规范 SMILES |
COC(=O)C(=C(C(Cl)(Cl)Cl)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


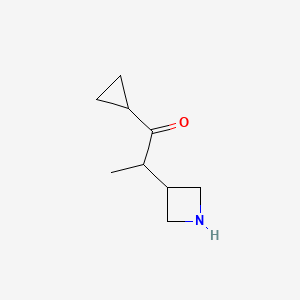
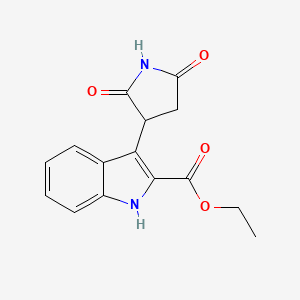
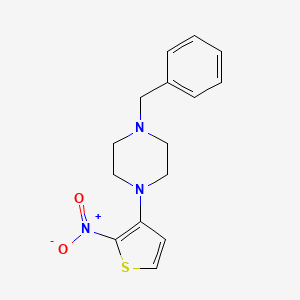
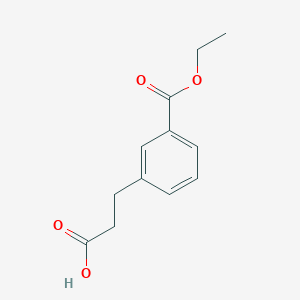
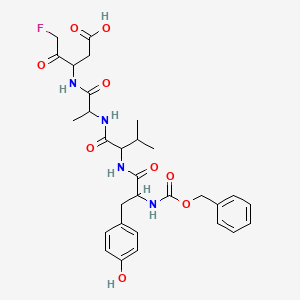
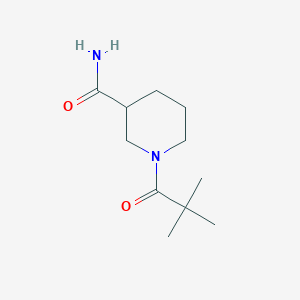
![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14802448.png)
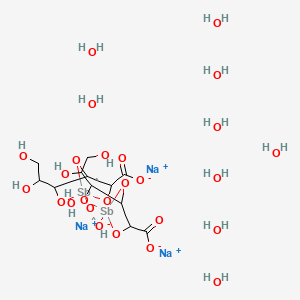
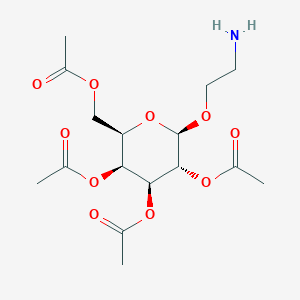
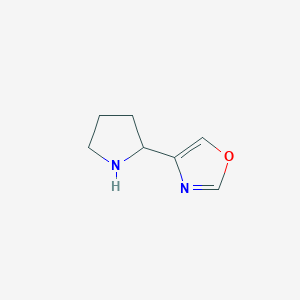
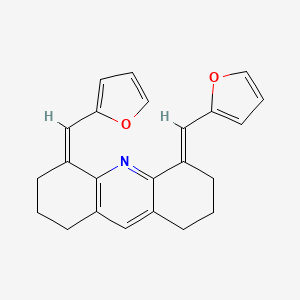
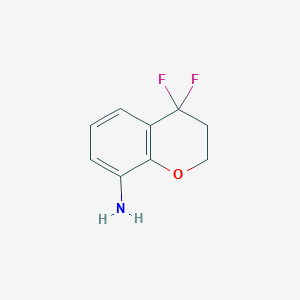

![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
